7-Bromo-3-[(3,4-dichlorophenyl)methyl]quinazolin-4(3H)-one
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Overview
Description
7-Bromo-3-[(3,4-dichlorophenyl)methyl]quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-[(3,4-dichlorophenyl)methyl]quinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-aminobenzoic acid derivatives and appropriate brominated and chlorinated aromatic compounds.
Cyclization: The key step involves the cyclization of the intermediate compounds to form the quinazolinone core.
Bromination: The bromination step introduces the bromine atom at the 7th position of the quinazolinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3-[(3,4-dichlorophenyl)methyl]quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with oxidized functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Bromo-3-[(3,4-dichlorophenyl)methyl]quinazolin-4(3H)-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: A parent compound with a similar core structure but lacking the bromine and dichlorophenyl groups.
4(3H)-Quinazolinone: A closely related compound with similar biological activities.
2,3-Disubstituted-4(3H)-quinazolinone: Compounds with additional substituents at the 2nd and 3rd positions.
Uniqueness
7-Bromo-3-[(3,4-dichlorophenyl)methyl]quinazolin-4(3H)-one is unique due to the presence of both bromine and dichlorophenyl groups, which may enhance its biological activity and specificity compared to other quinazolinone derivatives .
Properties
CAS No. |
832114-35-9 |
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Molecular Formula |
C15H9BrCl2N2O |
Molecular Weight |
384.1 g/mol |
IUPAC Name |
7-bromo-3-[(3,4-dichlorophenyl)methyl]quinazolin-4-one |
InChI |
InChI=1S/C15H9BrCl2N2O/c16-10-2-3-11-14(6-10)19-8-20(15(11)21)7-9-1-4-12(17)13(18)5-9/h1-6,8H,7H2 |
InChI Key |
KUSMSMJCPJQDBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=NC3=C(C2=O)C=CC(=C3)Br)Cl)Cl |
Origin of Product |
United States |
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